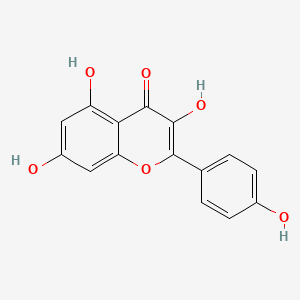

Kaempferol

Cat. No. B1673270

Key on ui cas rn:

520-18-3

M. Wt: 286.24 g/mol

InChI Key: IYRMWMYZSQPJKC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08778882B2

Procedure details

The enhancement of calcium deposition between kaempferol and ipripfavone were compared. Test samples and their adding manner were same as Experiment 4. Calcium deposition amount was measured by usual method using “Calcium C Test Wako” (commercialized by Wako Pure Chemical Industries, Osaka, Japan); briefly, cultured cells were washed with 1 ml of Dulbecco phosphate buffer saline three times after removing the medium. To the resultant was added 0.5 ml of 2N hydrochloric acid to resolve deposited calcium. To 5 μl of the resolving solution were added 0.5 ml of 0.88M monoethanolamine buffer (pH11) and 0.05 ml of 0.63 mM o-cresolphthalein complexone solution (binding to calcium ion to form chelate complex) containing 69 mM 8-quinolinol and mixed, Calcium amount per one hole of the plate was calculated by measuring absorbance 570 nm of the resultants and standardizing with a standard calcium solution. The result of comparison with kaempferol and ipriflavone was shown in FIG. 2. The result of only ethanol treatment as a negative control is also shown in FIG. 2.

Name

calcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Calcium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[Ca].[CH:2]1[C:7]([C:8]2[O:18][C:17]3[CH:16]=[C:15]([OH:19])[CH:14]=[C:13]([OH:20])[C:12]=3[C:10](=[O:11])[C:9]=2[OH:21])=[CH:6][CH:5]=[C:4]([OH:22])[CH:3]=1>>[CH:2]1[C:7]([C:8]2[O:18][C:17]3[CH:16]=[C:15]([OH:19])[CH:14]=[C:13]([OH:20])[C:12]=3[C:10](=[O:11])[C:9]=2[OH:21])=[CH:6][CH:5]=[C:4]([OH:22])[CH:3]=1.[CH3:8][CH:9]([O:19][C:15]1[CH:14]=[CH:13][C:12]2[C:10](=[O:11])[C:9]([C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)=[CH:8][O:18][C:17]=2[CH:16]=1)[CH3:10]

|

Inputs

Step One

|

Name

|

calcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC=C1C2=C(C(=O)C=3C(=CC(=CC3O2)O)O)O)O

|

Step Three

|

Name

|

Calcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Step Four

|

Name

|

Calcium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Ca]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Test samples and their adding manner

|

WASH

|

Type

|

WASH

|

|

Details

|

briefly, cultured cells were washed with 1 ml of Dulbecco phosphate buffer saline three times

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after removing the medium

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the resultant was added 0.5 ml of 2N hydrochloric acid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To 5 μl of the resolving solution were added 0.5 ml of 0.88M monoethanolamine buffer (pH11) and 0.05 ml of 0.63 mM o-cresolphthalein complexone solution (binding to calcium ion to form chelate complex)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 69 mM 8-quinolinol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1C2=C(C(=O)C=3C(=CC(=CC3O2)O)O)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)OC=1C=CC2=C(C1)OC=C(C2=O)C=3C=CC=CC3

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |